molecular formula C11H12N4O3S3 B2692868 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide CAS No. 670273-11-7

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

Cat. No. B2692868
CAS RN: 670273-11-7
M. Wt: 344.42
InChI Key: VUEVRPZLDGYHOR-UHFFFAOYSA-N
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Description

The compound “2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide” is a complex organic molecule that contains several functional groups, including a thiadiazole ring, a sulfanyl group, and a sulfamoylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiadiazole ring, for example, is a five-membered ring containing two nitrogen atoms and one sulfur atom .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the sulfanyl group (-SH) is known to be reactive and can participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These properties could include melting point, boiling point, solubility, and stability .

Scientific Research Applications

Glutaminase Inhibition and Cancer Therapy

Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to the query compound, has shown that these analogs are potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). GLS inhibition is significant because it attenuates the growth of cancer cells, such as human lymphoma B cells, in vitro and in mouse xenograft models. The structure-activity relationship (SAR) studies have identified analogs with similar potency to BPTES but with improved aqueous solubility, highlighting their potential in cancer therapy by targeting metabolic pathways critical to tumor growth and survival (Shukla et al., 2012).

Antimicrobial Applications

New derivatives of thiadiazoles have been synthesized to determine their antimicrobial activity. Compounds like N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide showed in vitro antibacterial activity against common pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. These findings suggest the potential of thiadiazole derivatives as antimicrobial agents, contributing to the development of new treatments for bacterial infections (Baviskar et al., 2013).

Synthesis and Structural Analysis

The synthesis of compounds related to 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide has provided insights into their structural and pharmacological properties. For instance, the synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety have shown promising antimicrobial properties. These studies contribute to the understanding of the molecular framework necessary for the desired biological activity, paving the way for the development of novel therapeutic agents (Darwish et al., 2014).

Anticancer Activity

The design and synthesis of hybrid molecules incorporating thiadiazole moieties have demonstrated anticancer properties. For example, compounds with a 1,3,4-thiadiazole scaffold have been evaluated for their anticancer activity through the "60 lines screening" protocol, indicating the potential of these compounds in cancer therapy. Such research underscores the importance of thiadiazole derivatives in developing new anticancer treatments (Yushyn et al., 2022).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system with which it interacts. Without specific information, it’s difficult to predict the exact mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with any chemical compound .

Future Directions

The future research directions for this compound could include further studies to determine its physical and chemical properties, potential uses, and biological activity .

properties

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S3/c1-7-14-15-11(20-7)19-6-10(16)13-8-2-4-9(5-3-8)21(12,17)18/h2-5H,6H2,1H3,(H,13,16)(H2,12,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEVRPZLDGYHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide

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